Urolithin A

Content Navigation

Common problem: Over 60% of the population cannot convert ellagitannins to Urolithin A due to gut microbiome variability, making botanical extracts ineffective for mitophagy activation. Solution: Synthetic Urolithin A (CAS 1143-70-0) from SMolecule provides a direct, standardized mitophagy inducer with 100% population coverage.

- Clinically validated to improve mitochondrial quality control and skeletal muscle endurance.

- Eliminates reliance on precursors, ensuring reproducible dosing in longevity and sports nutrition formulations.

- High-purity crystalline solid suitable for advanced drug delivery systems (e.g., S-SMEDDS).

CAS Number

Product Name

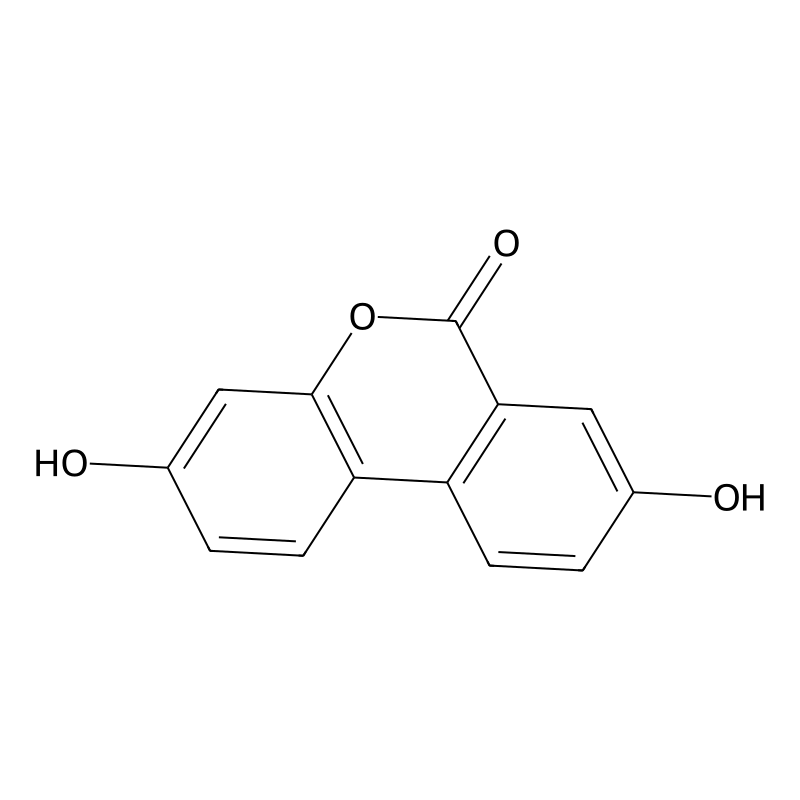

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Urolithin A (CAS: 1143-70-0) is a highly lipophilic, gut-microbiome-derived benzocoumarin metabolite of dietary ellagitannins. In industrial and pharmaceutical contexts, it is primarily procured as a high-purity crystalline solid to serve as a potent, direct inducer of mitophagy. Unlike its upstream botanical precursors (ellagic acid or punicalagins), synthesized Urolithin A provides a standardized, dose-controllable active pharmaceutical ingredient (API) that bypasses human metabolic variability. Its primary procurement value lies in its clinically validated ability to improve mitochondrial quality control and skeletal muscle endurance, making it a foundational compound for advanced longevity therapeutics and sports nutrition formulations [1].

Research Fit

Substituting Urolithin A with cheaper botanical precursors (such as pomegranate extract or ellagic acid) fundamentally fails in commercial formulations due to the 'urolithin metabotype' bottleneck. Only an estimated 12% to 40% of the human population possesses the specific gut microflora required to naturally convert ellagitannins into Urolithin A [1]. Consequently, relying on precursor extracts results in zero therapeutic exposure for the majority of end-users. Furthermore, substituting Urolithin A with in-class analogs like Urolithin B alters the mechanism of action; Urolithin B primarily modulates muscle protein synthesis rather than driving the PINK1/Parkin-dependent mitophagy signature established for Urolithin A [2]. Finally, alternative mitochondrial boosters like NMN function as NAD+ precursors (fueling metabolism) rather than mitochondrial recycling agents, making them complementary rather than interchangeable[3].

Substitution Risk

Urolithin A

Mitophagy induction reported; used in muscle aging studies.

Urolithin C

Pro-apoptotic activity reported; mitophagy not observed. Mechanism context differs.

Urolithin A standard

Predictable exposure regardless of microbiome metabotype.

Pomegranate / ellagic acid

Conversion requires specific gut microbiota (~40% of individuals); exposure may differ significantly.

References

- [1] Singh, A., et al. 'Direct supplementation with Urolithin A overcomes limitations of dietary exposure and gut microbiome variability in healthy adults to achieve consistent levels across the population.' European Journal of Clinical Nutrition, 2022.

- [2] D'Amico, D., et al. 'Urolithin A: A Novel Geroprotectant Capable of Stimulating Mitophagy.' Genesis Pub, 2024.

- [3] Life Prolonged. 'Urolithin A vs NMN - Which is Better for Anti-Aging?' 2025.

Bioavailability & Population Efficacy

Relying on dietary precursors like ellagic acid or pomegranate extract is commercially inefficient because only a fraction of the population possesses the gut microflora required for conversion. Direct administration of Urolithin A bypasses this bottleneck, delivering significantly higher plasma exposure and ensuring 100% population efficacy compared to the low natural conversion rate of precursors [1].

| Evidence Dimension | Plasma Exposure (AUC) and Population Conversion Rate |

| Target Compound Data | >6-fold higher plasma exposure; 100% subject efficacy |

| Comparator Or Baseline | Pomegranate Juice / Ellagitannin Precursors (~12-40% population conversion rate) |

| Quantified Difference | >6-fold AUC increase; bypasses the 60-88% non-responder population |

| Conditions | In vivo human pharmacokinetic trial (500 mg direct UA vs. Pomegranate Juice) |

Procurement of pure Urolithin A is mandatory to guarantee product efficacy across the entire consumer base, rendering crude botanical extracts commercially unviable for targeted mitophagy claims.

Skeletal Muscle Endurance

In clinical settings, Urolithin A demonstrates quantifiable improvements in physical performance metrics. When compared to a placebo baseline, daily supplementation of Urolithin A significantly increases muscle endurance and strength in older adults, providing a validated functional endpoint for commercial formulations [1].

| Evidence Dimension | 6-Minute Walk Distance and Muscle Strength |

| Target Compound Data | 60.8 meters increase in walk distance; ~12% improvement in leg muscle strength |

| Comparator Or Baseline | Placebo (42.5 meters increase in walk distance) |

| Quantified Difference | 18.3 meters net improvement in walk distance over placebo |

| Conditions | Human clinical trial; 1000 mg/day oral supplementation for 4 months |

Provides R&D and product development teams with quantified, clinically validated functional endpoints necessary for regulatory compliance and premium market positioning.

Mitophagy Pathway Activation

While Urolithin A and Urolithin B share structural similarities, their biological targets diverge significantly. Urolithin A specifically upregulates PINK1/Parkin-dependent mitophagy to clear damaged mitochondria. In contrast, Urolithin B lacks this primary mitophagy signature, acting instead on anti-catabolic muscle pathways [1].

| Evidence Dimension | Mitophagy Pathway Activation |

| Target Compound Data | Strong induction of PINK1/Parkin and AMPK-dependent mitophagy |

| Comparator Or Baseline | Urolithin B (primarily targets muscle protein synthesis/anti-catabolic pathways) |

| Quantified Difference | Divergent mechanisms; UA clears damaged mitochondria, UB preserves muscle mass |

| Conditions | In vitro and in vivo cellular aging models |

Confirms that buyers developing cellular cleanup or mitochondrial recycling therapeutics cannot substitute Urolithin A with other urolithin variants.

Co-Crystallization Formulation

Unformulated Urolithin A presents significant formulation challenges due to its extreme lipophilicity and poor aqueous solubility. However, advanced processing techniques, such as wet grinding with betaine to form co-crystals, successfully overcome this barrier, allowing for stable therapeutic loading compared to the raw API [1].

| Evidence Dimension | Aqueous Solubility and Formulation Loading |

| Target Compound Data | Stable co-crystal formation with betaine enabling 50-300 mg per serving oral formulations |

| Comparator Or Baseline | Unformulated Urolithin A (pg/mL aqueous solubility) |

| Quantified Difference | Orders of magnitude increase in solubility from picogram/mL to therapeutically viable milligram doses |

| Conditions | Wet grinding (liquid-assisted grinding) at 25-800 kHz |

Guides procurement teams to invest in specialized co-crystallization or emulsion technologies rather than relying on standard aqueous dissolution for this highly lipophilic API.

Longevity Therapeutics

Utilizing pure Urolithin A to formulate anti-aging supplements that guarantee mitophagy induction across 100% of the population, bypassing the gut microbiome variability associated with ellagic acid extracts [1].

Clinical Sports Nutrition

Incorporating Urolithin A into performance and recovery formulations targeting measurable improvements in skeletal muscle endurance and strength, supported by established clinical dosing protocols [2].

Advanced Drug Delivery R&D

Serving as a model highly lipophilic API for the development of supersaturatable self-microemulsifying drug delivery systems (S-SMEDDS) and co-crystal engineering to overcome baseline pg/mL aqueous solubility [3].

Application Fit Matrix

References

- [1] Singh, A., et al. 'Direct supplementation with Urolithin A overcomes limitations of dietary exposure and gut microbiome variability in healthy adults to achieve consistent levels across the population.' European Journal of Clinical Nutrition, 2022.

- [2] Liu, S., et al. 'Effect of Urolithin A Supplementation on Muscle Endurance and Mitochondrial Health in Older Adults: A Randomized Clinical Trial.' JAMA Network Open, 2022.

- [3] Patent WO2024017815A1. 'Urolithin a - betain co-crystal (ii).'

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Garcia-Muñoz C, Vaillant F (2014-12-02). "Metabolic fate of ellagitannins: implications for health, and research perspectives for innovative functional foods". Critical Reviews in Food Science and Nutrition. 54 (12): 1584–98. doi:10.1080/10408398.2011.644643. PMID 24580560. S2CID 5387712.

Cerdá B, Tomás-Barberán FA, Espín JC (January 2005). "Metabolism of antioxidant and chemopreventive ellagitannins from strawberries, raspberries, walnuts, and oak-aged wine in humans: identification of biomarkers and individual variability". Journal of Agricultural and Food Chemistry. 53 (2): 227–35. doi:10.1021/jf049144d. PMID 15656654.

Selma MV, Beltrán D, Luna MC, Romo-Vaquero M, García-Villalba R, Mira A, et al. (2017). "Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid". Frontiers in Microbiology. 8: 1521. doi:10.3389/fmicb.2017.01521. PMC 5545574. PMID 28824607.

Johanningsmeier SD, Harris GK (2011-02-28). "Pomegranate as a functional food and nutraceutical source". Annual Review of Food Science and Technology. 2 (1): 181–201. doi:10.1146/annurev-food-030810-153709. PMID 22129380.

Sánchez-González C, Ciudad CJ, Noé V, Izquierdo-Pulido M (November 2017). "Health benefits of walnut polyphenols: An exploration beyond their lipid profile". Critical Reviews in Food Science and Nutrition. 57 (16): 3373–3383.

doi:10.1080/10408398.2015.1126218. hdl:2445/99551. PMID 26713565. S2CID 19611576.

Ludwig IA, Mena P, Calani L, Borges G, Pereira-Caro G, Bresciani L, et al. (December 2015). "New insights into the bioavailability of red raspberry anthocyanins and ellagitannins" (PDF). Free Radical Biology & Medicine. 89: 758–69. doi:10.1016/j.freeradbiomed.2015.10.400. PMID 26475039.

Espín JC, Larrosa M, García-Conesa MT, Tomás-Barberán F (2013). "Biological significance of urolithins, the gut microbial ellagic Acid-derived metabolites: the evidence so far". Evidence-Based Complementary and Alternative Medicine. 2013: 270418. doi:10.1155/2013/270418. PMC 3679724. PMID 23781257.

Tomás-Barberán FA, González-Sarrías A, García-Villalba R, Núñez-Sánchez MA, Selma MV, García-Conesa MT, Espín JC (January 2017). "Urolithins, the rescue of "old" metabolites to understand a "new" concept: Metabotypes as a nexus among phenolic metabolism, microbiota dysbiosis, and host health status". Molecular Nutrition & Food Research. 61 (1): n/a. doi:10.1002/mnfr.201500901. PMID 27158799.

Tulipani S, Urpi-Sarda M, García-Villalba R, Rabassa M, López-Uriarte P, Bulló M, et al. (September 2012). "Urolithins are the main urinary microbial-derived phenolic metabolites discriminating a moderate consumption of nuts in free-living subjects with diagnosed metabolic syndrome". Journal of Agricultural and Food Chemistry. 60 (36): 8930–40. doi:10.1021/jf301509w. hdl:2445/171748. PMID 22631214. S2CID 43139238.

Seeram NP, Zhang Y, McKeever R, Henning SM, Lee RP, Suchard MA, et al. (June 2008). "Pomegranate juice and extracts provide similar levels of plasma and urinary ellagitannin metabolites in human subjects". Journal of Medicinal Food. 11 (2): 390–4. doi:10.1089/jmf.2007.650. PMC 3196216. PMID 18598186.

Mertens-Talcott SU, Jilma-Stohlawetz P, Rios J, Hingorani L, Derendorf H (November 2006). "Absorption, metabolism, and antioxidant effects of pomegranate (Punica granatum l.) polyphenols after ingestion of a standardized extract in healthy human volunteers". Journal of Agricultural and Food Chemistry. 54 (23): 8956–61. doi:10.1021/jf061674h. PMID 17090147.

González-Sarrías A, Giménez-Bastida JA, García-Conesa MT, Gómez-Sánchez MB, García-Talavera NV, Gil-Izquierdo A, et al. (March 2010). "Occurrence of urolithins, gut microbiota ellagic acid metabolites and proliferation markers expression response in the human prostate gland upon consumption of walnuts and pomegranate juice". Molecular Nutrition & Food Research. 54 (3): 311–22. doi:10.1002/mnfr.200900152. PMID 19885850.

Truchado P, Larrosa M, García-Conesa MT, Cerdá B, Vidal-Guevara ML, Tomás-Barberán FA, Espín JC (June 2012). "Strawberry processing does not affect the production and urinary excretion of urolithins, ellagic acid metabolites, in humans". Journal of Agricultural and Food Chemistry. 60 (23): 5749–54. doi:10.1021/jf203641r. PMID 22126674.

Heilman J, Andreux P, Tran N, Rinsch C, Blanco-Bose W (October 2017). "Safety assessment of Urolithin A, a metabolite produced by the human gut microbiota upon dietary intake of plant derived ellagitannins and ellagic acid". Food and Chemical Toxicology. 108 (Pt A): 289–297. doi:10.1016/j.fct.2017.07.050. PMID 28757461.

Singh A, Andreux P, Blanco-Bose W, Ryu D, Aebischer P, Auwerx J, Rinsch C (2017-07-01). "Orally administered urolithin A is safe and modulates muscle and mitochondrial biomarkers in elderly". Innovation in Aging. 1 (suppl_1): 1223–1224. doi:10.1093/geroni/igx004.4446. PMC 6183836.

"FDA GRAS notice GRN No. 791: urolithin A". US Food and Drug Administration. 20 December 2018. Retrieved 25 August 2020.

Selma MV, Romo-Vaquero M, García-Villalba R, González-Sarrías A, Tomás-Barberán FA, Espín JC (April 2016). "The human gut microbial ecology associated with overweight and obesity determines ellagic acid metabolism". Food & Function. 7 (4): 1769–74. doi:10.1039/c5fo01100k. PMID 26597167.

Landete JM (2011). "Ellagitannins, ellagic acid and their derived metabolites: A review about source, metabolism, functions and health". Food Research International. 44 (5): 1150–1160. doi:10.1016/j.foodres.2011.04.027.

García-Villalba R, Espín JC, Tomás-Barberán FA (January 2016). "Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid". Journal of Chromatography A. 1428: 162–75. doi:10.1016/j.chroma.2015.08.044. PMID 26341594..

Explore Compound Types